LogP Reduction of ~1.05 Units Versus Non-Fluorinated BCP Amino Ester Analog
The experimental logP of the target compound methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate (free base) is reported as 0.71 . The direct non-fluorinated comparator, methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 676371-65-6), has an experimentally determined logP of −0.34 [1]. This yields a ΔlogP of approximately +1.05 units upon 2,2-difluorination, consistent with the class-level observation that gem-difluorination of cycloalkanes decreases logP by 0.8–1.2 units compared to non-fluorinated analogues . The relatively low absolute logP of both compounds reflects the polar amine and ester functionalities, but the fluorinated analog resides in a more desirable lipophilicity range for CNS drug-like space (logP 0–3) [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.71 (experimental, free base form) |
| Comparator Or Baseline | Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 676371-65-6): logP = −0.34 |
| Quantified Difference | ΔlogP ≈ +1.05 (target minus comparator); direction of change consistent with gem-difluorination class effect of −0.8 to −1.2 logP units |
| Conditions | Experimental logP values as reported by chemical suppliers; comparator logP from ChemSpace database, target logP from Leyan database |
Why This Matters
The ~1 logP unit shift into the optimal range (0–3) for passive membrane permeability and CNS penetration represents a critical differentiator for procurement decisions in lead optimization programs targeting intracellular or CNS targets.
- [1] Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride; LogP −0.34. ChemSpace Database. Accessed 2026-05-04. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7 (6), 767–775. View Source
